molecular formula C6H4Cl2F2N2 B7968501 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine

2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine

Cat. No.: B7968501
M. Wt: 213.01 g/mol
InChI Key: AZYZNBTXZQNJGY-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a 1,1-difluoroethyl group at position 6. It has a molecular formula of C6H4Cl2F2N2 and a molecular weight of 213.01 g/mol .

Preparation Methods

The synthesis of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-dichloro-2-methylthiopyrimidine as a precursor. This compound undergoes sequential substitution reactions under Suzuki conditions, using phenylboronic acid in the presence of triphenylphosphine and palladium acetate . Industrial production methods may involve similar chlorination and substitution reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted pyrimidines.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, pyrimidines generally can undergo such reactions under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include phenylboronic acid, triphenylphosphine, and palladium acetate for substitution reactions.

Scientific Research Applications

2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine involves its interaction with biological targets, such as enzymes and receptors. Pyrimidine derivatives often inhibit specific enzymes or modulate receptor activities, leading to their therapeutic effects. For example, they may inhibit DNA topoisomerase II, an enzyme crucial for DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar compounds to 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine include other substituted pyrimidines, such as:

  • 2,4-Dichloro-5-fluoropyrimidine
  • 2,4-Dichloro-6-methylpyrimidine
  • 2,4-Dichloro-5-trifluoromethylpyrimidine

These compounds share the pyrimidine core structure but differ in their substituents, which can significantly alter their chemical properties and biological activities. The presence of the 1,1-difluoroethyl group in this compound makes it unique, potentially offering distinct reactivity and applications .

Properties

IUPAC Name

2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2F2N2/c1-6(9,10)3-2-4(7)12-5(8)11-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYZNBTXZQNJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC(=N1)Cl)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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